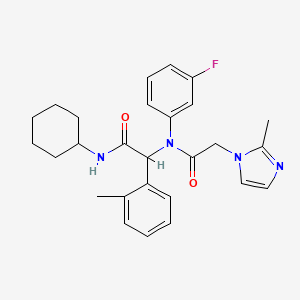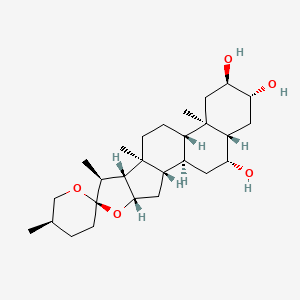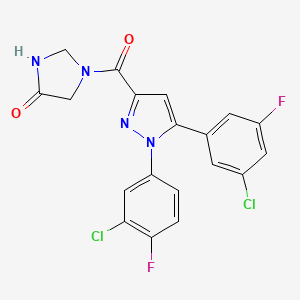
Retin-20,20,20-d3-ol, 15-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retin-20,20,20-d3-ol, 15-acetate, also known as ALK-001, is a chemically-modified vitamin A analog. This compound is characterized by the replacement of three hydrogen atoms with three deuterium atoms at carbon number 20. This modification is designed to slow the formation of toxic vitamin A dimers in the retina, making it a promising candidate for the treatment of retinal diseases such as Stargardt’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retin-20,20,20-d3-ol, 15-acetate involves the incorporation of deuterium atoms into the vitamin A molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain .
Industrial Production Methods
Industrial production of this compound typically involves the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to express enzymes that facilitate the production of retinoids, including this compound. This process often employs a two-phase culture system with a dodecane overlay to enhance yield and prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Retin-20,20,20-d3-ol, 15-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to retinoic acid.
Reduction: Conversion to retinol.
Substitution: Formation of different retinyl esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for esterification. The reactions typically occur under mild conditions to preserve the integrity of the retinoid structure .
Major Products Formed
The major products formed from these reactions include retinoic acid, retinol, and various retinyl esters. These products have significant biological activity and are used in various therapeutic applications .
Scientific Research Applications
Retin-20,20,20-d3-ol, 15-acetate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its role in cellular differentiation and growth.
Medicine: Under clinical trials for the treatment of Stargardt’s disease and other retinal dystrophies.
Industry: Utilized in the production of retinoid-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Retin-20,20,20-d3-ol, 15-acetate involves its role as a vitamin A analog. By replacing the retina’s vitamin A with this compound, it slows the formation of toxic vitamin A dimers, which are implicated in retinal diseases. The molecular targets include retinoid receptors and enzymes involved in the visual cycle .
Comparison with Similar Compounds
Similar Compounds
Retinol: The parent compound of Retin-20,20,20-d3-ol, 15-acetate, used in various dermatological applications.
Retinoic Acid: An oxidized form of retinol, used in the treatment of acne and other skin conditions.
Retinyl Palmitate: An ester of retinol, commonly used in cosmetics.
Uniqueness
This compound is unique due to its deuterium substitution, which enhances its stability and reduces the formation of toxic byproducts. This makes it particularly valuable in the treatment of retinal diseases, where long-term stability and reduced toxicity are crucial .
Properties
CAS No. |
118139-36-9 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-7-methyl-3-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i2D3 |
InChI Key |
QGNJRVVDBSJHIZ-QJZZLBIKSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALK-001; ALK001; ALK 001; C-20-D3-vitamin A; C-20-D3-Retinyl Acetate; C-20D3vitamin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)
![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)






